Fmoc-4-(3-methoxyphenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. The addition of the 3-methoxyphenyl group enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group is introduced through a substitution reaction. This involves reacting the protected L-phenylalanine with a suitable reagent that introduces the 3-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction removes the Fmoc protecting group, yielding the free amino acid.
Scientific Research Applications
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methoxyphenyl group can participate in various chemical reactions, influencing the overall properties of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Lacks the 3-methoxyphenyl group, making it less versatile in certain chemical reactions.
Fmoc-4-hydroxyphenylalanine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Fmoc-4-chlorophenylalanine: Contains a chlorine atom, which significantly alters its chemical behavior compared to the methoxy group.
Uniqueness
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is unique due to the presence of the 3-methoxyphenyl group, which enhances its chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other scientific research applications.
Properties
Molecular Formula |
C31H27NO5 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
XVXGCMYTAFQAKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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